2-Bromo-1,8-naphthyridine
Overview
Description
2-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2. It is a light brown solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2-Bromo-1,8-naphthyridine, can be achieved through the Friedlander reaction . This reaction involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent . An inexpensive and biocompatible ionic liquid (IL) such as choline hydroxide (ChOH) can be used as a catalyst .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,8-naphthyridine is characterized by the presence of a bromine atom attached to the second carbon atom of the naphthyridine ring . The InChI code for this compound is 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H .
Chemical Reactions Analysis
The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound .
Physical And Chemical Properties Analysis
2-Bromo-1,8-naphthyridine has a molecular weight of 209.04 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has a XLogP3-AA value of 2.5 .
Scientific Research Applications
Copper-Catalyzed Amination
Anderson et al. (2010) describe the copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. This method, conducted at room temperature, yields amination products in 10-87% efficiency and provides an alternative route to functional 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).
Preparation and Reactions of Derivatives
Hawes and Wibberley (1967) discuss the preparation of various 2-substituted 1,8-naphthyridines, offering insights into their chemical reactions and spectral properties (Hawes & Wibberley, 1967).
Biological Activities
A review by Madaan et al. (2015) highlights the multiple biological activities of 1,8-naphthyridine derivatives, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These derivatives also show potential applications in neurological disorders and other conditions (Madaan et al., 2015).
Synthesis and Application in Fluoride Ion Sensing
Chahal et al. (2018) synthesized new 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives and examined their abilities in fluoride ion sensing. This work demonstrates the potential of these derivatives in anion recognition (Chahal et al., 2018).
Fluorescent Chemosensors for Ion Detection
Chahal and Sankar (2015) developed 1,8-naphthyridine-based receptors that selectively detect F− and Hg2+ ions. These receptors work as fluorescent 'turn-on' and 'turn-off' chemosensors, demonstrating the versatility of 1,8-naphthyridine derivatives in molecular logic applications (Chahal & Sankar, 2015).
Insecticidal Activities
Hou et al. (2017) synthesized novel 1,8-naphthyridine derivatives and evaluated their insecticidal activities. Some of these compounds showed significant effectiveness against cowpea aphids, indicating their potential use in pest control (Hou et al., 2017).
Applications in Dimetal Chemistry
Bera et al. (2009) highlight the diverse applications of functionalized 1,8-naphthyridine ligands in dimetal chemistry. Their research showcases the role of these ligands in various metal-organic frameworks and complexes (Bera et al., 2009).
Future Directions
Future research could focus on exploring the diverse synthetic routes of naphthyridines and developing greener methods for their synthesis . Additionally, the medicinal properties of naphthyridines and their derivatives could be further investigated for potential applications in treating various diseases .
properties
IUPAC Name |
2-bromo-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGOTDNNMLUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406187 | |
Record name | 2-bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,8-naphthyridine | |
CAS RN |
61323-17-9 | |
Record name | 2-bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.